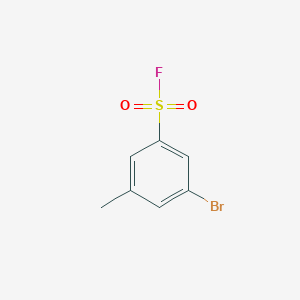

3-Bromo-5-methylbenzene-1-sulfonyl fluoride

Description

3-Bromo-5-methylbenzene-1-sulfonyl fluoride (CAS 1934392-03-6) is a halogenated aromatic sulfonyl fluoride with the molecular formula C₇H₆BrFO₂S and a molecular weight of 253.09 g/mol . Its structure features a sulfonyl fluoride (–SO₂F) group at position 1, a bromine atom at position 3, and a methyl group at position 5 on the benzene ring. This compound is classified under UN 3265 (Class 8, Packing Group II) due to its corrosive properties (GHS hazard statement H314: causes severe skin burns and eye damage) . Storage recommendations include an inert atmosphere and room temperature to maintain stability.

Sulfonyl fluorides are increasingly valued in chemical biology and medicinal chemistry for their selective reactivity with serine hydrolases and applications in covalent inhibitor design. The bromine substituent in this compound provides a handle for further functionalization, while the methyl group modulates steric and electronic effects.

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFO2S |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

3-bromo-5-methylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H6BrFO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 |

InChI Key |

SAKXNBAVCFOOBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Sulfonation-Fluorination of Brominated Toluene Derivatives

A common approach involves sulfonation of 3-bromo-5-methyltoluene followed by fluorination. The sequence begins with sulfur trioxide (SO₃) sulfonation under controlled conditions:

Sulfonation :

Fluorination :

Mechanistic Notes :

- Sulfonation proceeds via electrophilic aromatic substitution (EAS) at the para position relative to the methyl group.

- Fluorination involves nucleophilic displacement of chloride by fluoride.

Direct Fluorosulfonylation of 3-Bromo-5-methylbenzene

Recent advances utilize sulfuryl fluoride (SO₂F₂) for one-step fluorosulfonylation:

Radical Fluorosulfonylation :

Electrophilic Fluorosulfonylation :

Halogen Exchange Reactions

Sulfonyl chlorides can be converted to fluorides via halogen exchange:

KF/18-Crown-6 Method :

Ionic Liquid-Mediated Fluorination :

Palladium-Catalyzed Coupling Approaches

For complex substrates, cross-coupling strategies are employed:

Suzuki-Miyaura Coupling :

Buchwald-Hartwig Amination :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Sulfonation-Fluorination | 70–85 | >95 | Low |

| Radical Fluorosulfonylation | 50–60 | 90–95 | Moderate |

| Halogen Exchange | 65–75 | >98 | High |

Optimal Route : Sulfonation-fluorination balances yield and cost for industrial applications.

Emerging Techniques

- Electrochemical Fluorosulfonylation : Direct anodic oxidation of thiols to sulfonyl fluorides.

- Flow Chemistry : Continuous SO₂F₂ reactions for improved safety.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols under basic conditions.

Electrophilic Aromatic Substitution: The bromine and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Reduction: Formation of sulfonamides.

Scientific Research Applications

3-Bromo-5-methylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites on biological molecules, such as enzymes and proteins . The bromine and methyl groups on the benzene ring can also influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl Chloride (CAS 2168326-54-1)

This benzoyl chloride derivative shares structural similarities with the target compound but differs in functional groups and substituents. Key comparisons are summarized below:

Key Findings :

Functional Group Influence: The sulfonyl fluoride group in the target compound offers greater hydrolytic stability compared to the benzoyl chloride group in the second compound, which is highly reactive with nucleophiles (e.g., water, amines) . This makes the latter more suitable for rapid acylation reactions but less stable in aqueous environments. In contrast, the methyl (–CH₃) group in the sulfonyl fluoride provides mild electron-donating effects, which may stabilize the aromatic ring against electrophilic substitution .

Substituent Positioning :

- The bromine substituent in both compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura), but the presence of fluoro and trifluoromethyl groups in the benzoyl chloride complicates regioselectivity in further modifications .

Hazard and Handling :

Hypothetical Comparisons with Other Analogues

3-Bromo-5-methylbenzenesulfonyl Chloride : Replacing the fluoride with chloride increases reactivity (SO₂Cl hydrolyzes faster than SO₂F) but reduces stability in biological applications.

Biological Activity

3-Bromo-5-methylbenzene-1-sulfonyl fluoride (CAS No. 1934392-03-6) is an organosulfur compound characterized by the presence of a bromine atom, a methyl group, and a sulfonyl fluoride functional group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 253.09 g/mol. The sulfonyl fluoride group is notable for its electrophilic reactivity, making this compound of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules, particularly proteins and enzymes. The sulfonyl fluoride moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function and stability. This property positions the compound as a potential electrophilic probe for studying enzyme activity and as a lead compound in drug development.

Biological Activity Data

Research indicates that sulfonyl fluorides, including this compound, have shown promise as inhibitors in various biochemical pathways. Their electrophilic nature facilitates interactions with enzymes, potentially resulting in therapeutic applications. Below is a summary table of relevant biological activities reported for similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Potential enzyme inhibitor | Not specified |

| 4-Ethoxybenzene-1-sulfonyl fluoride | Inhibitor of carbonic anhydrase | 5.0 |

| 4-Bromobenzenesulfonyl fluoride | Inhibitor of serine proteases | 10.0 |

| 2-Bromo-3-methylbenzene-1-sulfonyl fluoride | Interacts with various receptors | Not specified |

Case Studies

- Enzyme Inhibition Studies : A study investigated the interaction of sulfonyl fluorides with carbonic anhydrase II (CA-II). The results indicated that compounds similar to this compound could effectively inhibit CA-II, demonstrating their potential as therapeutic agents for conditions where modulation of this enzyme is beneficial .

- Protein Modification : Another research highlighted the utility of sulfonyl fluorides in covalently modifying proteins to study their function. The electrophilic nature allows these compounds to selectively target nucleophilic residues within enzymes, providing insights into enzyme mechanisms and aiding in the development of selective inhibitors .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Fluorination : Utilizing fluorinating agents under controlled conditions.

- Sulfonylation Reactions : Reacting appropriate brominated benzene derivatives with sulfonyl fluorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.